1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methylpropan-1-amine is a compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methylpropan-1-amine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of energetic materials, fluorescent dyes, and sensors.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. For instance, some oxadiazole derivatives act as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Uniqueness
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H15N3O/c1-4-6-10-8(11-12-6)7(9)5(2)3/h5,7H,4,9H2,1-3H3 |
InChI Key |
GSTKTKFNPODTMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.